Cas no 150395-92-9 (N-methylpiperidin-3-amine)

N-メチルピペリジン-3-アミンは、有機合成において重要な中間体として利用される含窒素複素環式化合物です。分子式C6H14N2で表され、ピペリジン環の3位にアミノ基、窒素原子上にメチル基を有する構造特徴を持ちます。高い反応性を示すため、医薬品や農薬の合成原料として有用です。特に、アルキル化やアシル化反応に適した求核性を有し、立体選択的な反応が可能な点が特長です。また、塩基性条件下での安定性が高く、各種官能基変換に耐えるため、多段階合成プロセスでの利用実績があります。溶媒への溶解性も良好で、THFやジクロロメタンなど有機溶媒と高い親和性を示します。

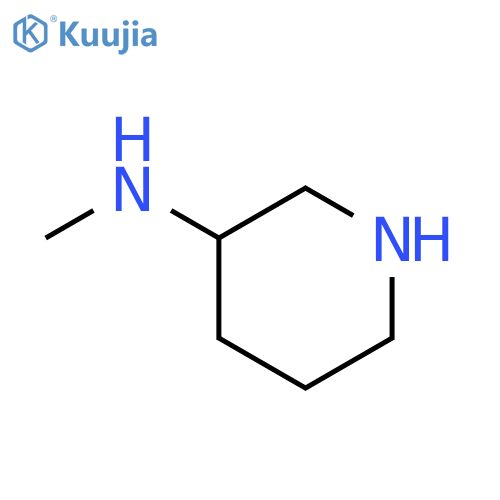

N-methylpiperidin-3-amine structure

商品名:N-methylpiperidin-3-amine

N-methylpiperidin-3-amine 化学的及び物理的性質

名前と識別子

-

- N-methyl-3-Piperidinamine

- N-METHYLPIPERIDIN-3-AMINE

- N-Methylpiperidin-3-amine.(HCl)

- rac 3-Amino-1-methyl-piperidine, 98%

- N-methylpiperidin-3-amine

-

- MDL: MFCD07787586

- インチ: InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3

- InChIKey: LJAXTAOSOVPBQH-UHFFFAOYSA-N

- ほほえんだ: CNC1CCCNC1

計算された属性

- せいみつぶんしりょう: 114.115698455g/mol

- どういたいしつりょう: 114.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 63.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 24.1Ų

じっけんとくせい

- 密度みつど: 0.91

- ふってん: 167 ºC

- フラッシュポイント: 52 ºC

N-methylpiperidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206187-2.5g |

N-methylpiperidin-3-amine |

150395-92-9 | 2.5g |

$1428.0 | 2023-09-16 | ||

| Chemenu | CM371060-1g |

N-Methylpiperidin-3-amine |

150395-92-9 | 95%+ | 1g |

$109 | 2022-09-02 | |

| TRC | M104458-50mg |

N-methylpiperidin-3-amine |

150395-92-9 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Alichem | A129007793-5g |

N-Methylpiperidin-3-amine |

150395-92-9 | 95% | 5g |

426.12 USD | 2021-06-01 | |

| Enamine | EN300-206187-0.1g |

N-methylpiperidin-3-amine |

150395-92-9 | 0.1g |

$640.0 | 2023-09-16 | ||

| eNovation Chemicals LLC | D768349-1g |

3-Piperidinamine, N-methyl- |

150395-92-9 | 98% | 1g |

$560 | 2023-09-04 | |

| Enamine | EN300-206187-5g |

N-methylpiperidin-3-amine |

150395-92-9 | 5g |

$2110.0 | 2023-09-16 | ||

| Enamine | EN300-206187-10g |

N-methylpiperidin-3-amine |

150395-92-9 | 10g |

$3131.0 | 2023-09-16 | ||

| TRC | M104458-100mg |

N-methylpiperidin-3-amine |

150395-92-9 | 100mg |

$ 70.00 | 2022-06-04 | ||

| Enamine | EN300-206187-0.05g |

N-methylpiperidin-3-amine |

150395-92-9 | 0.05g |

$612.0 | 2023-09-16 |

N-methylpiperidin-3-amine 関連文献

-

1. Book reviews

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

150395-92-9 (N-methylpiperidin-3-amine) 関連製品

- 5298-72-6((1-Methylpiperidin-2-yl)methanamine)

- 531-67-9(2-(2-piperidyl)piperidine)

- 54012-73-6(piperidin-3-amine)

- 22990-77-8(2-Piperidinemethanamine)

- 57734-57-3(2-(Aminomethyl)pyrrolidine)

- 69154-03-6(Azepan-3-amine)

- 80918-66-7((S)-3-Piperidinamine)

- 127294-73-9((R)-Piperidin-3-amine)

- 50534-49-1(N,N-Dimethylpiperidin-3-amine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬